
Chonglou Saponin VII
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La Saponina de Chonglou VII tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar saponinas esteroideas y sus propiedades químicas.
Biología: Se utiliza para estudiar procesos celulares como la apoptosis y la autofagia.
Medicina: La Saponina de Chonglou VII ha mostrado un potencial terapéutico contra diversos tipos de cáncer, como el cáncer de mama y el cáncer de ovario. .
Industria: Se utiliza en el desarrollo de fármacos contra el cáncer y otros agentes terapéuticos.
Mecanismo De Acción
La Saponina de Chonglou VII ejerce sus efectos a través de múltiples dianas moleculares y vías:
Activación de la vía Hippo: Activa la vía de señalización Hippo, lo que lleva a la inhibición de la proteína asociada a Yes (YAP) y la inducción de autofagia en las células cancerosas.
Vía GSK-3β/β-catenina: Inhibe la transición epitelial-mesenquimal (EMT) y reduce la invasión de células cancerosas a través de la vía de señalización GSK-3β/β-catenina.
Inducción de apoptosis: Induce la apoptosis a través de la activación de caspasas y la modulación de proteínas relacionadas con la apoptosis.
Análisis Bioquímico
Biochemical Properties
Chonglou Saponin VII interacts with several enzymes and proteins. It has been associated with the inhibition of Akt/p38 MAPK and P-gp, which are crucial in cellular biochemical reactions . It also influences the expression of apoptosis-related proteins such as Bax and cytochrome c, and decreases the protein expression levels of Bcl-2, caspase-9, Caspase-3, PARP-1, and P-Akt .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of certain cancer cell lines, including MDA-MB-231, MDA-MB-436, and MCF-7 . It induces apoptosis in these cells, associated with the inhibition of Akt/MAPK and P-gp . Moreover, it induces autophagy and promotes autophagic flux in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with several biomolecules. It decreases the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway . Overexpression of YAP markedly attenuates this compound-induced autophagy . The activation of LATS1, an upstream effector of YAP, is involved in this process .
Dosage Effects in Animal Models
In animal models, the administration of this compound significantly suppresses tumor growth
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La Saponina de Chonglou VII se aísla principalmente de fuentes naturales, específicamente de las raíces y rizomas de Trillium tschonoskii. El proceso de extracción implica secar el material vegetal, seguido de la extracción con metanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar la Saponina de Chonglou VII .
Métodos de producción industrial
La producción industrial de la Saponina de Chonglou VII implica el cultivo a gran escala de Trillium tschonoskii, seguido de los procesos de extracción y purificación mencionados anteriormente. Se emplean técnicas cromatográficas avanzadas, como la cromatografía líquida de ultra alto rendimiento (UHPLC), para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
La Saponina de Chonglou VII experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
La Saponina de Chonglou VII es única debido a su estructura molecular específica y su potencial terapéutico. Entre los compuestos similares se encuentran:
Polifilina VI: Otra saponina esteroidea con propiedades anticancerígenas.
Polifilina I: Conocida por sus efectos antitumorales y antiinflamatorios.
Dioscina: Una saponina esteroidea con diversas actividades farmacológicas, que incluyen efectos anticancerígenos y antiinflamatorios
La Saponina de Chonglou VII destaca por su activación específica de la vía Hippo y sus potentes efectos anticancerígenos, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJAXUYHGSVFN-IYUYFXHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318576 | |
| Record name | Paris VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1031.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68124-04-9 | |
| Record name | Paris VII | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68124-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pennogenin tetraglycoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paris VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Chonglou Saponin VII against ovarian cancer cells?
A: While the exact mechanism is still under investigation, the research indicates that this compound induces apoptosis (programmed cell death) in SKOV3/DDP drug-resistant human ovarian cancer cells []. This is supported by the observation of increased early apoptotic cell ratios following treatment with this compound []. Further research is needed to elucidate the specific signaling pathways involved.
Q2: How does the combination of this compound with silica nanoparticles affect its efficacy against ovarian cancer?
A: Research suggests that formulating this compound with silica nanoparticles enhances its inhibitory effects on the proliferation of SKOV3/DDP cells []. This nanocomposite demonstrates a significant concentration and time-dependent effect on reducing cancer cell viability []. The enhanced efficacy could be attributed to improved delivery, cellular uptake, or sustained release of this compound facilitated by the nanoparticles.
Q3: Can other compounds be used as reference standards for quantifying this compound and related saponins?
A: Yes, studies have explored the use of substitute standards for analyzing this compound and other saponins found in Paris polyphylla (the plant source of this compound). For example, Saikosaponin d has been successfully employed as a reference standard for the simultaneous determination of four saponins, including this compound, using High-Performance Liquid Chromatography (HPLC) []. This method offers a practical approach for quantifying these bioactive compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


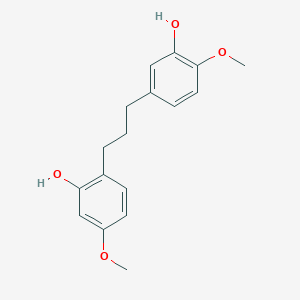
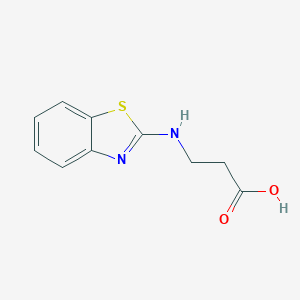
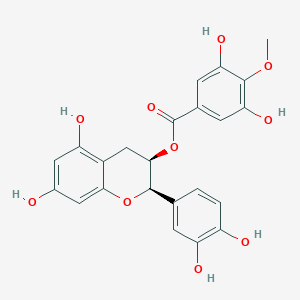
![3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one](/img/structure/B28077.png)
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)
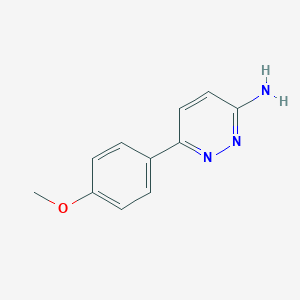

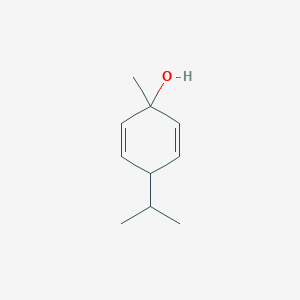

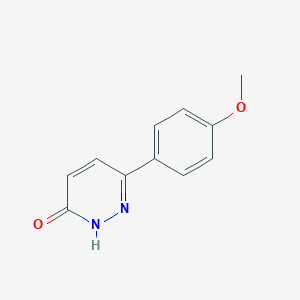
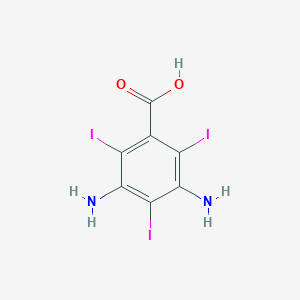
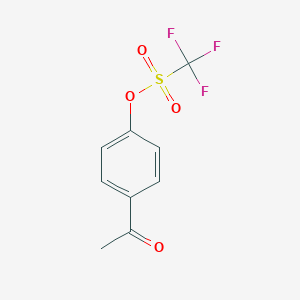
![5-(3-Chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B28097.png)

